molecular formula C15H25NO3 B11755806 tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate

tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate

Cat. No.: B11755806
M. Wt: 267.36 g/mol
InChI Key: ZFYQZESWDKQADZ-UHFFFAOYSA-N
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Description

tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate is a chemical compound with the molecular formula C15H25NO3 and a molecular weight of 267.36 g/mol . This compound is characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of a spirocyclic intermediate with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate is not well-documented. its unique spirocyclic structure suggests that it may interact with biological targets in a specific manner. The presence of both oxygen and nitrogen atoms within the ring system could allow for hydrogen bonding and other interactions with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This structure provides distinct chemical and physical properties that can be leveraged in various research applications .

Properties

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

tert-butyl 2-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate

InChI

InChI=1S/C15H25NO3/c1-13(2,3)19-12(17)16-9-8-15(11-18-15)14(10-16)6-4-5-7-14/h4-11H2,1-3H3

InChI Key

ZFYQZESWDKQADZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CO2)C3(C1)CCCC3

Origin of Product

United States

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